ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate
Description
Properties
CAS No. |
1454848-20-4 |
|---|---|
Molecular Formula |
C9H14BrN3O2 |
Molecular Weight |
276.13 g/mol |
IUPAC Name |
ethyl 4-bromo-2-methyl-5-(methylaminomethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H14BrN3O2/c1-4-15-9(14)8-7(10)6(5-11-2)12-13(8)3/h11H,4-5H2,1-3H3 |
InChI Key |
NYGLUNLIFMOROI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)CNC)Br |
Origin of Product |
United States |
Preparation Methods
a) Tribromophosphine Oxide (POBr₃) Bromination
- Reagents : POBr₃ in acetonitrile.
- Conditions : Reflux (80–100°C) for 4–24 hours.
- Yield : 66–81%.
- Mechanism : Electrophilic aromatic substitution (EAS) facilitated by the electron-rich pyrazole ring.
- Dissolve ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate in acetonitrile.
- Add POBr₃ and reflux for 6 hours.
- Quench with saturated Na₂CO₃, extract with ethyl acetate, and purify via column chromatography.
b) Copper(II) Bromide with tert-Butyl Nitrite
- Reagents : CuBr₂ and tert-butyl nitrite in acetonitrile.
- Conditions : 60–65°C for 2–24 hours under inert atmosphere.
- Yield : 66–81%.
- Advantage : Avoids harsh acidic conditions.
Key Data :
| Starting Material | Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl 5-amino-1-methyl-pyrazole-4-carboxylate | CuBr₂ + tert-butyl nitrite | Acetonitrile | 65 | 24 | 66 |
Introduction of (Methylamino)methyl Group
The 3-position (methylamino)methyl substituent is introduced via:
a) Mannich Reaction
- Reagents : Formaldehyde and methylamine.
- Conditions : Mildly acidic or basic conditions (pH 6–8) at 25–50°C.
- Mechanism : Nucleophilic addition of methylamine to an in situ-generated iminium ion.
Esterification and Final Functionalization
- Hydrolysis-esterification : Intermediate carboxylic acids (e.g., from step 3 in) are re-esterified using ethanol and H₂SO₄.
- Purification : Column chromatography (ethyl acetate/hexanes) or recrystallization.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| POBr₃ Bromination | High regioselectivity, scalable | Requires handling corrosive POBr₃ | 66–81 |
| CuBr₂/tert-butyl nitrite | Mild conditions, avoids strong acids | Longer reaction times | 66–81 |
| Mannich Reaction | Direct functionalization | Sensitivity to pH and temperature | 50–70 (inferred) |
Challenges and Optimization
- Regioselectivity : Competing bromination at adjacent positions may occur; electron-donating groups (e.g., methyl) direct bromine to the 4-position.
- Stability : The (methylamino)methyl group may require protection (e.g., Boc) during bromination to prevent side reactions.
Chemical Reactions Analysis
Ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
Ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with structurally related pyrazole derivatives from the evidence:
Key Observations
Position 1 Substitution: The target compound’s methyl group (vs. The SEM-protected analog demonstrates how bulky substituents at position 1 can be used for intermediate protection in multistep syntheses.
Position 3 Functionalization: The (methylamino)methyl group in the target compound distinguishes it from analogs with simple methyl or tert-Boc-protected amines . This substituent may enhance interactions with biological targets via hydrogen bonding.
Halogen Effects :
- Bromine at position 4 (target compound) offers a balance between reactivity and stability, whereas iodine in provides heavier atom effects for crystallography but increases molecular weight.
Ester Group at Position 5 :
- The ethyl ester is conserved across analogs, suggesting its role in modulating lipophilicity and bioavailability.
Pharmacological and Industrial Relevance
- Medicinal Chemistry: Pyrazole derivatives with amino groups (e.g., ) are explored as enzyme inhibitors or receptor modulators.
- Agrochemicals : Brominated pyrazoles (e.g., ) are common in pesticide development due to their stability and reactivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclization of substituted hydrazides using reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C). Key intermediates such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through formylation, oxidation, and acylation steps . Bromination at the 4-position is typically achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Ethyl esterification at the 5-position is performed via nucleophilic substitution or coupling reactions .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : Structural confirmation relies on multi-spectral analysis:
- ¹H/¹³C NMR : Assignments for methylamino (-NHCH₃), bromo (-Br), and ester (-COOEt) groups are critical. For example, the methylamino proton appears as a singlet near δ 2.8–3.2 ppm, while the ester carbonyl resonates at ~165–170 ppm in ¹³C NMR .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry (e.g., 1H-pyrazole vs. 2H-pyrazole tautomers). Crystallographic data for analogous compounds, such as ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate, confirm bond angles and spatial arrangements .
Q. What are the key stability considerations for this compound under experimental conditions?
- Methodological Answer : Stability studies should assess:
- Hydrolysis susceptibility : The ester group may degrade under acidic/basic conditions. Storage at −20°C in anhydrous solvents (e.g., DMF or DMSO) is recommended to prevent hydrolysis .
- Light sensitivity : Bromo substituents increase photoreactivity; amber vials and inert atmospheres (N₂/Ar) are advised during handling .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
- Methodological Answer :
- Catalyst screening : K₂CO₃ or Cs₂CO₃ enhances nucleophilic substitution efficiency in bromination steps, reducing side products like dehydrohalogenated derivatives .
- Temperature control : Lowering reaction temperatures (<100°C) during cyclization steps minimizes over-oxidation of the methylamino group .
- Purification strategies : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) to isolate the target compound from regioisomeric byproducts .
Q. What mechanistic insights support the bioactivity of this compound in pharmacological studies?
- Methodological Answer :
- Electrophilic substitution : The bromo group enhances electrophilicity, enabling interactions with biological nucleophiles (e.g., cysteine residues in enzymes). Analogous 5-acyloxypyrazoles exhibit antibacterial activity via inhibition of bacterial topoisomerases .
- Methylamino functionalization : The -(CH₂NHCH₃) moiety may act as a hydrogen-bond donor, enhancing binding affinity to targets like Lp-PLA2 (lipoprotein-associated phospholipase A2), as seen in related pyrazole inhibitors .
Q. How do researchers address contradictory data in biological assays involving this compound?
- Methodological Answer :
- Dose-response validation : Repetition of assays across multiple concentrations (e.g., 0.1–100 µM) identifies non-linear effects. For example, cytotoxicity observed at high doses (>50 µM) may mask specific enzyme inhibition at lower doses .
- Metabolic stability testing : Liver microsome assays (human/rat) differentiate intrinsic activity from rapid metabolic degradation, which can lead to false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
